4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

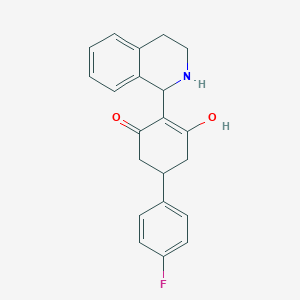

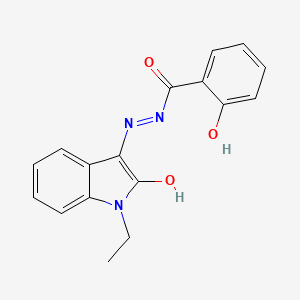

The compound 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a chemical entity that likely contains a piperazine ring, a phenyl group, and a cyclopentyl ketone moiety. Piperazine derivatives are known for their versatility in chemical synthesis and potential pharmacological activities. The presence of a ketone group in the cyclopentyl ring suggests reactivity typical of carbonyl compounds, such as nucleophilic addition.

Synthesis Analysis

The synthesis of piperazine derivatives can be approached through various methods. One such method is the two-step synthesis of related compounds, such as 3,4-dihydropyrrolopyrazinones, which involves a Vilsmeier-Haack reaction followed by annulation with piperazin-2-ones . Although the specific synthesis of 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as 1H NMR, 13C NMR, and ESI-MS, as demonstrated in the synthesis of related piperazine-1-ketone derivatives . These techniques would be essential in confirming the structure of 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates . Additionally, Dieckmann cyclization is a notable reaction for forming piperazine-2,5-diones from related substructures . These reactions highlight the reactivity of piperazine rings and their utility in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives like 4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone would include solubility in common organic solvents, melting points, and boiling points, which are not explicitly mentioned in the provided papers. However, the synthesis of similar compounds often yields products with high purity and yields above 72%, indicating that the compound could be isolated with a significant degree of purity .

Scientific Research Applications

Solid Phase Synthesis of Aminobutadienes

A study by Hird et al. (1997) outlines the solid-phase synthesis of 2-aminobutadienes using a piperazine linker, which allows for the synthesis of resin-bound 4-substituted-2-aminobutadienes via Wittig reaction. This approach uses piperazine as a cleavable enamine linker compatible with anion chemistry, demonstrating its utility in facilitating complex organic syntheses (Hird, Irie, & Nagai, 1997).

Photochemistry and Photocyclisation of Amino Ketones

Wessig et al. (1991) explored the photochemistry of amino ketones, specifically synthesizing and studying the transannular photocyclization of 2-benzoyl-1,4-bis(tosyl)piperazines. Their research demonstrates the potential for piperazine derivatives in photochemical applications, leading to the formation of complex cyclic structures upon irradiation (Wessig, Legart, Hoffmann, & Henning, 1991).

Synthesis of Saturated Spirocyclic N-heterocycles

Siau and Bode (2014) reported on the synthesis of saturated spirocyclic N-heterocycles using stannyl amine protocol (SnAP) reagents and ketones, highlighting the demand for such spirocyclic amines as scaffolds in drug discovery and development. This synthesis approach underscores the versatility of piperazine and ketone derivatives in medicinal chemistry applications (Siau & Bode, 2014).

Bridged Piperazines with σ Receptor Affinity

Weigl and Wünsch (2007) synthesized bridged piperazines designed as conformationally restricted σ receptor ligands, showcasing the application of piperazine derivatives in developing potential therapeutic agents targeting σ receptors. The study highlights the synthesis strategy and the pharmacological potential of these compounds (Weigl & Wünsch, 2007).

Application in Solid-Phase Immobilized Ketones

Lazny and Michalak (2002) described the use of piperazine-derived hydrazone linkers for the alkylation of solid-phase immobilized ketones, illustrating the utility of piperazine derivatives in facilitating organic reactions on a solid support. This research provides insights into the versatility of piperazine-based linkers in organic synthesis (Lazny & Michalak, 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(4-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-19-9-11-21(12-10-19)24-15-17-25(18-16-24)22(26)23(13-5-6-14-23)20-7-3-2-4-8-20/h2-4,7-12H,5-6,13-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXIPNHUCGDWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)piperazinyl phenylcyclopentyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2519380.png)